

"physicochemical properties of 2,3,4-trimethyl-1-pentanol"

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Compound of Interest

Compound Name: 2,3,4-Trimethyl-1-pentanol

Cat. No.: B12661050

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An In-depth Technical Guide to the Physicochemical Properties of **2,3,4-Trimethyl-1-pentanol**

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **2,3,4-trimethyl-1-pentanol**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established methodologies for empirical characterization. We will explore the structural attributes, thermodynamic properties, and spectroscopic signatures of this branched-chain alcohol, while also providing detailed, field-proven protocols for their experimental determination.

Introduction and Molecular Identity

2,3,4-Trimethyl-1-pentanol (CAS No. 6570-88-3) is a branched primary alcohol. Its structure, characterized by a five-carbon backbone with three methyl group substitutions, results in significant steric hindrance around the primary alcohol functional group. This intricate architecture dictates its physical properties, such as solubility and boiling point, and influences its reactivity in chemical synthesis. Understanding these fundamental characteristics is paramount for its application as a solvent, a synthetic intermediate, or a building block in the development of novel chemical entities.

The primary identifiers for this compound are cataloged in public databases, providing a foundational reference for its study.^{[1][2][3][4]}

- Molecular Formula: C₈H₁₈O^{[1][2][3]}

- Molecular Weight: 130.23 g/mol [\[1\]](#)[\[2\]](#)[\[5\]](#)
- IUPAC Name: 2,3,4-trimethylpentan-1-ol[\[1\]](#)
- CAS Registry Number: 6570-88-3[\[1\]](#)[\[2\]](#)[\[3\]](#)
- InChI Key: PAZDSSMTPLLLIR-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Summary of Physicochemical Properties

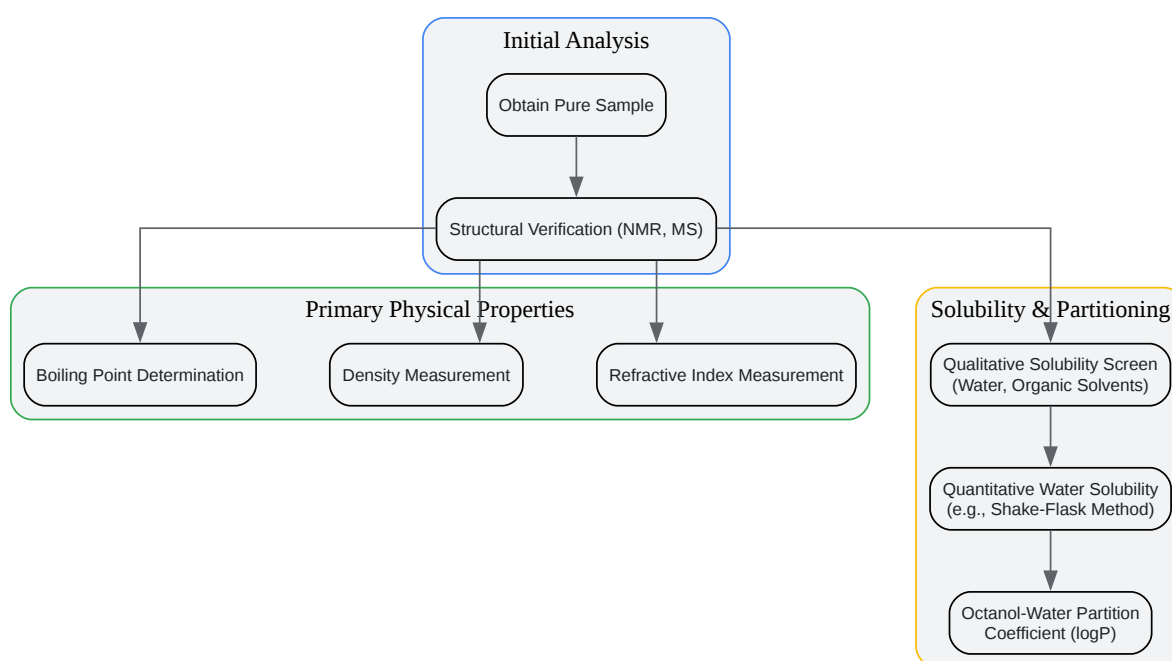
Quantitative data for **2,3,4-trimethyl-1-pentanol** is sparse in the literature, with many available figures being computational estimates. The following table summarizes the most critical physicochemical parameters, distinguishing between experimental and predicted values where applicable.

Property	Value / Range	Data Type	Source
Molecular Formula	C ₈ H ₁₈ O	-	[1] [2] [3]
Molecular Weight	130.23 g/mol	Calculated	[1] [2] [5]
Boiling Point	Not available	Experimental	-
Melting Point	Not available	Experimental	-
Density	Not available	Experimental	-
Water Solubility	1841 mg/L @ 25 °C	Estimated	[6] [7]
logP (Octanol/Water)	2.5	Computed	[5]
Vapor Pressure	Not available	Experimental	-
Refractive Index	Not available	Experimental	-

The lack of extensive experimental data underscores the necessity for robust, in-house characterization for any research or development application. The subsequent sections provide the methodologies to perform such characterization authoritatively.

Logical Workflow for Physicochemical Characterization

A systematic approach is essential when characterizing a compound with limited published data. The following workflow outlines the logical progression of experiments to build a comprehensive physicochemical profile.



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Caption: Logical workflow for the physicochemical characterization of an alcohol.

Experimental Protocols

The following sections detail the standard operating procedures for determining the key properties of **2,3,4-trimethyl-1-pentanol**. These protocols are designed to be self-validating and are grounded in established chemical principles.

Boiling Point Determination via Capillary Method

Expertise & Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] The capillary method, also known as the Siwoloboff method, is a microscale technique ideal for determining the boiling point of small sample volumes.[9] The principle relies on trapping the vapor of the liquid in an inverted capillary tube; boiling is indicated by a rapid stream of bubbles, and the precise boiling point is recorded upon cooling when the vapor contracts and liquid is drawn back into the capillary.[10] [11]

Step-by-Step Methodology:

- **Apparatus Setup:** Secure a small test tube containing 0.5-1 mL of **2,3,4-trimethyl-1-pentanol** to a thermometer using a rubber band. Ensure the bottom of the test tube is aligned with the thermometer's bulb.
- **Capillary Insertion:** Place a small, inverted capillary tube (sealed at one end) into the test tube.
- **Heating:** Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and begin heating gently.[11] Stir the bath to ensure uniform temperature distribution.
- **Observation (Heating):** As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tip. Continue heating until a rapid and continuous stream of bubbles is observed.[10]
- **Observation (Cooling):** Remove the heat source and allow the apparatus to cool slowly.
- **Record Boiling Point:** The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[9] Record this temperature. It is crucial to also record the atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement via Digital Density Meter

Expertise & Rationale: Density is a fundamental physical property defined as mass per unit volume. While traditional methods like pycnometry are highly accurate, they can be time-consuming.[12] Modern digital density meters, based on oscillating U-tube technology, offer rapid and precise measurements.[12][13] This method, standardized by ASTM D4052 and D7777, measures the change in the oscillation frequency of a U-tube when filled with the sample liquid, which directly correlates to the liquid's density.[12][14][15]

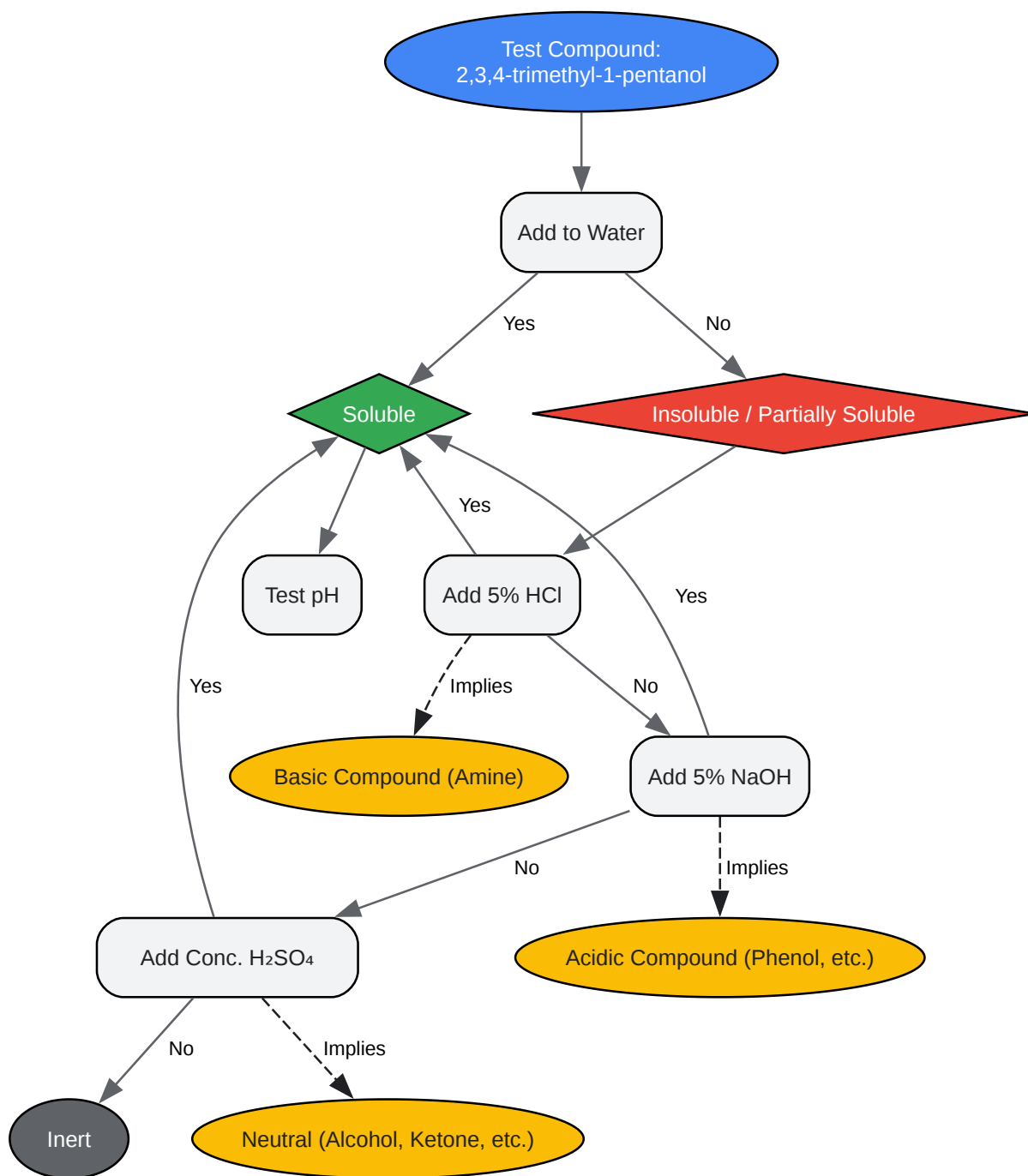
Step-by-Step Methodology:

- **Instrument Calibration:** Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20 °C).
- **Temperature Equilibration:** Ensure the sample of **2,3,4-trimethyl-1-pentanol** is equilibrated to the desired measurement temperature. Most modern instruments have built-in temperature control.
- **Sample Injection:** Introduce the sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the measurement cell. The absence of bubbles is critical for accuracy.[15]
- **Measurement:** Allow the instrument to stabilize and record the density reading. Modern instruments provide direct readouts in g/cm³ or kg/m³.
- **Cleaning:** Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Solubility Characterization

Expertise & Rationale: The solubility of a compound is governed by the principle of "like dissolves like." The hydroxyl group of **2,3,4-trimethyl-1-pentanol** can participate in hydrogen bonding, imparting some polarity. However, the bulky, eight-carbon alkyl chain is highly nonpolar (hydrophobic). This dual nature suggests limited solubility in water but good solubility in organic solvents.[16] A systematic solubility screening can efficiently map its miscibility profile.

Solubility Testing Logic Diagram:



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Caption: Decision tree for classifying a compound based on solubility tests.

Step-by-Step Methodology (Qualitative):

- **Water Solubility:** In a small test tube, add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously for 1-2 minutes.^[17] Observe if a single homogeneous phase is formed. Given the estimated solubility, it is expected to be only partially soluble.^[6]
- **Organic Solvent Solubility:** Repeat step 1 with a range of common laboratory solvents of varying polarity, such as ethanol, acetone, diethyl ether, and heptane. Due to its significant hydrocarbon structure, it is expected to be soluble in these solvents.^[16]
- **Aqueous Acid/Base Solubility:** For a water-insoluble compound, solubility in 5% HCl indicates a basic functional group (e.g., an amine), while solubility in 5% NaOH indicates an acidic functional group (e.g., a phenol or carboxylic acid).^{[18][19]} As a neutral alcohol, **2,3,4-trimethyl-1-pentanol** is not expected to dissolve in these aqueous solutions.
- **Concentrated Acid Solubility:** Solubility in cold, concentrated sulfuric acid is characteristic of compounds containing oxygen or nitrogen atoms or double/triple bonds, which can be protonated. Alcohols typically dissolve in concentrated H₂SO₄.^[19]

Spectroscopic Information

While a comprehensive library of spectra for **2,3,4-trimethyl-1-pentanol** is not readily available, data for its isomers exists and allows for informed predictions.

- **Mass Spectrometry (MS):** The NIST Chemistry WebBook includes an electron ionization mass spectrum for the compound.^{[1][2][3]} This spectrum is critical for confirming the molecular weight (from the molecular ion peak, if present) and for structural elucidation through analysis of fragmentation patterns.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum would be complex due to the multiple, distinct methyl and methine protons. Key expected signals would include a multiplet for the -CH₂OH protons adjacent to a chiral center and a distinct signal for the -OH proton, which would be exchangeable with D₂O.
 - ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the structure, confirming the molecular asymmetry. The

carbon bearing the hydroxyl group ($-\text{CH}_2\text{OH}$) would appear in the characteristic 60-70 ppm range.

- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the $3200\text{-}3600\text{ cm}^{-1}$ region, characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching absorptions would also be present just below 3000 cm^{-1} .

Conclusion

2,3,4-Trimethyl-1-pentanol is a structurally complex alcohol for which detailed experimental physicochemical data remains largely uncharacterized in public literature. This guide provides its fundamental molecular identity and consolidates the available computed data. More importantly, it equips the research and development scientist with a logical framework and robust, step-by-step experimental protocols for the precise determination of its key properties. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for any subsequent application, from process chemistry to drug discovery.

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